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Compound of Interest

Compound Name: MK181
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Cambridge, MA — This guide provides a comprehensive analysis of the performance of MK-181
(also known as SRK-181 or linavonkibart), a selective inhibitor of latent transforming growth
factor-beta 1 (TGF[1), in combination with other cancer therapies. The information is intended
for researchers, scientists, and drug development professionals, offering a detailed look at the
available clinical data, mechanism of action, and relevant experimental protocols.

Currently, the clinical development of MK-181 in combination therapies is predominantly
focused on its synergistic effects with immune checkpoint inhibitors, specifically anti-PD-1/PD-
L1 antibodies. Preclinical and clinical data strongly suggest that MK-181 can overcome primary
resistance to these immunotherapies. As of the latest available data, there is a lack of
published preclinical or clinical studies investigating the combination of MK-181 with traditional
chemotherapy or other targeted therapies. This guide will therefore focus on the well-
documented combination of MK-181 with the anti-PD-1 antibody pembrolizumab.

Mechanism of Action: Overcoming Immunotherapy
Resistance

MK-181 is a fully human IgG4 monoclonal antibody that selectively targets and inhibits the
activation of latent TGFB1.[1][2] TGFBL1 is a key cytokine that promotes an immunosuppressive
tumor microenvironment, thereby hindering the efficacy of anti-PD-1/PD-L1 therapies.[1][2] By
neutralizing TGFB1, MK-181 is believed to "reprogram” the tumor microenvironment, making it
more susceptible to immune attack.
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The proposed mechanism involves several key steps:

« Inhibition of TGFB1 Activation: MK-181 binds to the latent form of TGF[31, preventing its
conversion to the active, immunosuppressive form.[1][2]

o Enhanced T-Cell Infiltration: By reducing the immunosuppressive signals from TGFp1, MK-
181 facilitates the infiltration of cytotoxic CD8+ T-cells into the tumor.[1][3]

¢ Modulation of Myeloid Cells: The combination therapy has been shown to decrease the
levels of circulating myeloid-derived suppressor cells (MDSCs), which are known to dampen
anti-tumor immune responses.[1]

o Creation of a Pro-inflammatory Microenvironment: The overall effect is a shift from an
immunosuppressive to a pro-inflammatory tumor microenvironment, which is more
conducive to the anti-tumor activity of checkpoint inhibitors.[1]

This synergistic action aims to convert tumors that are resistant to anti-PD-1/PD-L1 therapy into
responsive ones.

Clinical Performance: The DRAGON Trial

The primary source of clinical data for MK-181 in combination therapy is the Phase 1 DRAGON
trial (NCT04291079).[1][2] This open-label study is evaluating the safety and efficacy of MK-
181, both as a monotherapy and in combination with pembrolizumab, in patients with locally
advanced or metastatic solid tumors that are resistant to prior anti-PD-1/PD-L1 therapy.[1][2]

Efficacy in Combination with Pembrolizumab

The following table summarizes the objective response rates (ORR) observed in the expansion
part (Part B) of the DRAGON trial, where patients received MK-181 in combination with
pembrolizumab. The data is presented for various tumor types as of the January 12, 2024 data
cutoff.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.2507
https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://jitc.bmj.com/content/11/Suppl_1/A821
https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.2507
https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.2507
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Number of Efficacy Objective Response Rate
Tumor Type .
Evaluable Patients (ORR)
Clear Cell Renal Cell
_ 30 20%
Carcinoma (ccRCC)
Head and Neck Squamous
_ 33.3%
Cell Carcinoma (HNSCC)
Melanoma (MEL) 10 20%
Urothelial Carcinoma (UC) 11 9.1%
Non-Small Cell Lung Cancer
11 0%

(NSCLC)

Data sourced from the Phase 1 DRAGON study updated results.[1][2]

In an earlier data cut-off (August 29, 2023) focusing on a heavily pretreated clear cell renal cell
carcinoma (ccRCC) population, the combination of SRK-181 and pembrolizumab demonstrated
a confirmed partial response in 6 out of 28 evaluable patients, with tumor reductions ranging
from 33% to 93%.[4] Ten patients achieved stable disease, resulting in a disease control rate of
57% and an objective response rate (ORR) of 21.4%.[4]

Safety and Tolerability

The combination of MK-181 with pembrolizumab has been generally well-tolerated in the
DRAGON trial.[1][2] The recommended dose for MK-181 in the combination setting is 1500mg
administered every three weeks.[1][2]

The most common treatment-related adverse events (TRAES) of any grade (210%) were:

Rash (23.6%)[1]

Pruritus (20.8%)[1]

Fatigue (19.4%)[1]

Diarrhea (12.5%)[1]
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Grade 3 TRAES (25%) primarily consisted of rash (8.3%).[1] Only one Grade 4 TRAE
(dermatitis exfoliative generalised) was reported, and there were no Grade 5 (fatal) TRAEs.[1]
No dose-limiting toxicities were observed.[4]

Experimental Protocols
Preclinical Studies

Detailed, step-by-step protocols for the preclinical evaluation of MK-181 combinations are not
publicly available. However, published research indicates that the preclinical assessments
involved the use of a murine surrogate of SRK-181 (SRK-181-mlgG1) in syngeneic mouse
tumor models that are resistant to anti-PD-1 therapy.[5][6] These models included bladder,
melanoma, and breast cancers.[6] The studies aimed to evaluate the ability of SRK-181-migG1
in combination with an anti-PD-1 antibody to inhibit tumor growth and improve survival.[5][6]
Key endpoints likely included tumor volume measurements, survival analysis, and
immunophenotyping of the tumor microenvironment to assess changes in immune cell
populations.

DRAGON Clinical Trial (NCT04291079)

The DRAGON trial is a multi-center, open-label, Phase 1 study with dose escalation and dose
expansion phases.[1][2]

o Part A (Dose Escalation): This part of the study was designed to determine the maximum
tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of MK-181 as both a
monotherapy and in combination with an anti-PD-(L)1 agent.[6]

o Part B (Dose Expansion): In this phase, patients with specific types of solid tumors who have
shown primary resistance to prior anti-PD-1/PD-L1 therapy are enrolled into different cohorts.
[1][2] Patients receive MK-181 at the RP2D in combination with pembrolizumab.[1][2]

» Key Inclusion Criteria: Patients enrolled in the combination cohorts must have locally
advanced or metastatic solid tumors and have had a best response of stable disease or
progressive disease to prior anti-PD-(L)1 monotherapy.[1][2]

e Endpoints: The primary endpoints are safety and tolerability.[4] Secondary endpoints include
efficacy measures such as Objective Response Rate (ORR), Duration of Response (DoR),
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and Progression-Free Survival (PFS), assessed according to RECIST 1.1 criteria.[1][2]
Pharmacokinetic and pharmacodynamic (biomarker) analyses are also conducted.[1]

Visualizing the Pathway and Workflow

To further elucidate the mechanisms and experimental design, the following diagrams are
provided.
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Caption: Synergistic mechanism of MK-181 and anti-PD-1 therapy.
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Caption: High-level workflow of the DRAGON Phase 1 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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